BenchChemオンラインストアへようこそ!

(R)-Zopiclone

GABAA receptor radioligand binding chiral pharmacology

Procure (R)-Zopiclone (CAS 138680-08-7) as an essential chiral reference standard for eszopiclone ANDA applications and GABAA receptor pharmacology studies. With ≥98% purity, its approximately 50-fold lower GABAA affinity than the (S)-enantiomer makes it the definitive negative control for radioligand binding assays, ensuring accurate specific binding quantification. This standard is critical for developing enantioselective LC-MS/MS methods, where non-stereoselective assays fail to reflect true drug exposure. Avoid scientific invalidity; do not substitute with racemic mixtures.

Molecular Formula C17H17ClN6O3
Molecular Weight 388.8 g/mol
CAS No. 138680-08-7
Cat. No. B114068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Zopiclone
CAS138680-08-7
Synonyms(R)-4-Methyl-6-(5-chloro-2-pyridinyl)-6,7-dihydro-7-oxo-5H-pyrrolo[3,4-b]pyrazin-5-yl-1-piperazinecarboxylic Acid;  (-)-Zopiclone;  ((-)-(5R)-6-(5-_x000B_Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate); 
Molecular FormulaC17H17ClN6O3
Molecular Weight388.8 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl
InChIInChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/t16-/m1/s1
InChIKeyGBBSUAFBMRNDJC-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Zopiclone (CAS 138680-08-7): Chiral Hypnotic Enantiomer for Pharmacological Research and Analytical Reference Standards


(R)-Zopiclone (CAS 138680-08-7) is the (R)-enantiomer of the cyclopyrrolone hypnotic zopiclone, a GABAA receptor modulator [1]. While the racemic mixture contains both (R)- and (S)-enantiomers, (R)-zopiclone is characterized by its markedly lower affinity for the benzodiazepine binding site of the GABAA receptor compared to its antipode (S)-zopiclone (eszopiclone), the latter being responsible for the majority of the racemate's clinical hypnotic activity [2]. Consequently, (R)-zopiclone serves primarily as a negative control in receptor binding assays, a key analytical reference standard for chiral purity assessment, and a subject of investigation in studies of stereoselective pharmacokinetics and metabolism [3].

Why (R)-Zopiclone Cannot Be Substituted for Racemic Zopiclone or Eszopiclone in Critical Research


Substitution of (R)-zopiclone with racemic zopiclone or its (S)-enantiomer is scientifically invalid due to profound differences in receptor pharmacology, metabolic fate, and toxicological profile. In vitro receptor binding studies demonstrate that (S)-zopiclone (eszopiclone) exhibits approximately 50-fold higher affinity for the GABAA receptor complex than (R)-zopiclone [1]. In vivo, the pharmacokinetics of the enantiomers are stereoselective, with (R)-zopiclone showing significantly lower plasma exposure (AUC) and more rapid clearance than its (S)-counterpart [2]. Furthermore, preclinical and clinical safety data indicate that (R)-zopiclone is associated with greater toxicity in animal models compared to the (S)-enantiomer and racemate [3]. These fundamental differences mean that using an impure or incorrect enantiomer can lead to misinterpretation of receptor binding results, inaccurate quantification of drug exposure in bioanalytical assays, and flawed conclusions in toxicological investigations.

(R)-Zopiclone: Quantitative Differentiation from Comparators in Binding, Pharmacokinetics, and Toxicology


GABAA Receptor Binding Affinity: A 50-Fold Difference Dictates Enantiomer-Specific Application

In vitro binding studies demonstrate that (R)-zopiclone possesses drastically lower affinity for the benzodiazepine binding site on the GABAA receptor complex compared to its (S)-enantiomer, eszopiclone [1]. This differential binding is the primary reason (R)-zopiclone lacks clinical hypnotic activity. Importantly, this low affinity has led to its established use as an experimental tool for estimating non-specific binding in saturation binding assays for GABAA receptor ligands, a crucial technical application where racemic zopiclone cannot be substituted [2].

GABAA receptor radioligand binding chiral pharmacology eszopiclone

Stereoselective Pharmacokinetics: (R)-Zopiclone Exhibits Lower and More Variable Exposure

Following oral administration of racemic zopiclone, the disposition of its enantiomers is highly stereoselective. (R)-zopiclone demonstrates significantly lower systemic exposure and is cleared from the body much more rapidly than its (S)-counterpart [1]. This stereoselectivity has implications for both clinical effect and analytical method development.

pharmacokinetics AUC stereoselectivity bioanalysis

Toxicity Profile: (R)-Zopiclone is Linked to Higher Acute Toxicity in Preclinical Models

Preclinical toxicity assessments reveal a stark difference in the acute toxicity of zopiclone enantiomers. (R)-zopiclone is significantly more toxic in rodent models compared to both the (S)-enantiomer and the racemic mixture [1]. This differential toxicity underscores the safety rationale for developing and using the pure (S)-enantiomer (eszopiclone) as a therapeutic agent.

toxicology LD50 safety pharmacology enantiomer toxicity

Analytical Utility: (R)-Zopiclone as a Critical Reference Standard for Chiral Purity and Method Validation

(R)-zopiclone is an essential reference standard for the pharmaceutical industry in the development and quality control of eszopiclone drug products. Patents and analytical literature detail methods for the chiral separation and quantification of zopiclone enantiomers, with a primary goal of ensuring that eszopiclone (the active pharmaceutical ingredient) is substantially free of the undesired (R)-enantiomer [1].

chiral separation reference standard HPLC enantiomeric purity ANDA

Optimal Scientific and Industrial Use Cases for (R)-Zopiclone Based on Quantitative Evidence


Negative Control and Non-Specific Binding Determination in GABAA Receptor Pharmacology Assays

Owing to its approximately 50-fold lower affinity for the GABAA receptor benzodiazepine site compared to (S)-zopiclone, (R)-zopiclone is the ideal ligand for establishing baseline non-specific binding in radioligand binding assays [1]. This application is critical for accurately quantifying specific binding of novel GABAA receptor modulators and ensures that results are not confounded by the activity of an active enantiomer. Researchers investigating the receptor pharmacology of cyclopyrrolones and other hypnotics should procure pure (R)-zopiclone for this specific and irreplaceable role [2].

Chiral Reference Standard for Eszopiclone Drug Product Development and Quality Control

Pharmaceutical manufacturers and contract research organizations (CROs) developing generic eszopiclone require (R)-zopiclone as a primary reference standard for chiral method development, validation, and routine quality control testing [3]. Regulatory filings (e.g., ANDAs) must demonstrate that the eszopiclone API and finished product meet stringent enantiomeric purity specifications, typically >99% (S)-enantiomer. A certified reference standard of (R)-zopiclone is essential for establishing system suitability, determining limits of detection and quantification, and accurately quantifying this critical impurity [3].

Enantioselective Bioanalytical Method Development and Pharmacokinetic Studies

For clinical pharmacology laboratories conducting bioequivalence studies or therapeutic drug monitoring of eszopiclone, a pure (R)-zopiclone standard is required to develop and validate enantioselective LC-MS/MS methods [4]. The pronounced stereoselective pharmacokinetics of zopiclone, where (R)-zopiclone exhibits a 3.3-fold lower AUC, mean that non-enantioselective assays cannot accurately reflect drug exposure. The pure enantiomer is necessary for preparing calibration standards and quality control samples, enabling the precise quantification of both (R)- and (S)-zopiclone in human plasma or urine [4].

Target Compound in Mechanistic Toxicology Studies of Enantiomer-Specific Adverse Effects

Preclinical toxicologists investigating the mechanisms of zopiclone-induced oxidative stress, such as methemoglobinemia and hemolytic anemia observed in overdose cases, utilize pure (R)-zopiclone to dissect enantiomer-specific contributions [5]. Given that (R)-zopiclone exhibits a 5-fold lower LD50 (i.e., higher toxicity) than (S)-zopiclone in animal models, it is a key reagent for in vitro studies designed to understand the molecular pathways of cytotoxicity, such as glutathione depletion and erythrocyte damage [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Zopiclone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.